Methyl octacosanoate

Descripción

Nomenclature and Chemical Classification of Methyl Octacosanoate

This compound is systematically known as this compound. It is also commonly referred to by several synonyms, including octacosanoic acid methyl ester and methyl montanate. biologists.commdpi.comnih.govnih.gov It belongs to the chemical class of fatty acid methyl esters (FAMEs), which are esters derived from the methylation of a fatty acid. jocpr.com Specifically, it is the methyl ester of octacosanoic acid, a 28-carbon saturated fatty acid. jocpr.com

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₉H₅₈O₂ biologists.commdpi.com |

| Molecular Weight | 438.77 g/mol biologists.commdpi.com |

| CAS Number | 55682-92-3 biologists.commdpi.com |

| Appearance | Waxy solid at room temperature |

| Melting Point | 67-69 °C jocpr.com |

Historical Context of this compound Research

The study of long-chain fatty acids and their esters, including this compound, is rooted in the early 20th-century exploration of natural waxes. The pioneering work of researchers like A.C. Chibnall and his collaborators in the 1930s laid the groundwork for understanding the composition of plant and insect waxes, where such long-chain fatty acids are prevalent. biologists.comnih.govcoresta.orgnih.gov Their investigations into the constitution of these waxes were fundamental to the eventual identification of specific components like octacosanoic acid. nih.gov

Early research often focused on "montan wax," a fossilized plant wax, where "montanic acid" (octacosanoic acid) was identified as a key constituent. nzic.org.nz The characterization of this acid and its subsequent esterification to form methyl esters for analytical purposes were significant steps. nzic.org.nz

A notable example of early research involving this compound comes from the study of medicinal plants. For instance, research on Hemidesmus indicus led to the isolation of lupeol octacosanoate. jocpr.com For the purpose of structural elucidation, this compound was saponified to yield lupeol and octacosanoic acid, which was then methylated to this compound for further analysis. jocpr.com This highlights the historical use of this compound as a derivative for the identification of more complex natural products. The analysis of propolis, a resinous bee product, also has a history dating back to the early 20th century, with initial fractionations paving the way for the later identification of a myriad of compounds, including fatty acid esters. mdpi.comnih.gov

Current Research Landscape and Significance of this compound

The contemporary research landscape for this compound is diverse, with its significance spanning across biochemistry, environmental science, and analytical chemistry.

Identification in Natural Sources

Modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), have enabled the identification of this compound in a wide array of natural sources. biotech-asia.orgcopernicus.org It is frequently detected as a component of the lipid fraction in various plants. For example, it has been identified in the leaves of Saraca indica researchgate.net, Salix viminalis thieme-connect.com, and in the stem extract of Chenopodium murale. biotech-asia.org It has also been found in Ethiopian propolis, highlighting its presence in bee-collected resins. agronomyjournals.com

The table below summarizes the identification of this compound in various natural sources as reported in recent research.

| Natural Source | Part Analyzed | Analytical Method |

| Chenopodium murale | Stem | GC-MS biotech-asia.org |

| Saraca indica | Leaves | GC-MS researchgate.net |

| Salix viminalis | Leaves | GC-MS thieme-connect.com |

| Ethiopian Propolis | - | GC-MS agronomyjournals.com |

| Triplaris gardneriana | Leaves | GC-MS nih.gov |

| Blepharis ciliaris | Aerial Parts | GC-MS nih.gov |

Role as a Biochemical Reagent and Standard

In a laboratory setting, this compound serves as a crucial biochemical reagent and an analytical standard. mdpi.comnih.gov Its high purity makes it suitable for use in the calibration of analytical instruments and in the identification and quantification of fatty acids in complex mixtures. nih.gov It is often included in fatty acid methyl ester (FAME) mixtures used as reference standards in chromatographic analyses. jocpr.com

Research into Biological Activities

The presence of this compound in various plant extracts has led to research into its potential biological activities. Studies on the extracts of plants containing this compound have often reported antimicrobial and antioxidant properties. biotech-asia.org For instance, the n-hexane soluble fraction of Chenopodium murale stem extract, which contains this compound, has been noted for its antimicrobial compounds. biotech-asia.org However, it is important to note that these activities are often attributed to the entire extract, and the specific contribution of this compound is a subject of ongoing research.

Application in Environmental and Geochemical Research

In the fields of environmental science and geochemistry, long-chain fatty acid esters like this compound serve as important biomarkers. portlandpress.comresearchgate.net These compounds, found in sedimentary records, can provide valuable information about past vegetation and climatic conditions. researchgate.net Their stability allows them to be preserved over geological timescales, making them useful tools for paleoclimatology and paleoecology. researchgate.net

Synthesis for Research Purposes

The synthesis of this compound is primarily undertaken for research purposes, to be used as an analytical standard or in specific experimental setups. Various methods for the methylation of octacosanoic acid have been studied to produce this compound with high yield and purity. adelaide.edu.au These synthetic routes ensure a reliable supply of the compound for academic and industrial research where isolation from natural sources is not feasible or does not provide the required purity. nih.gov

Propiedades

IUPAC Name |

methyl octacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHOYAKAFALNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

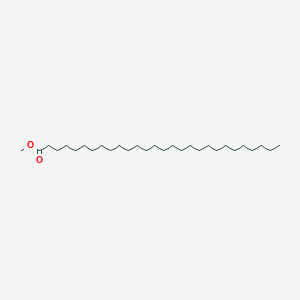

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204204 | |

| Record name | Methyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Methyl octacosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55682-92-3 | |

| Record name | Methyl octacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55682-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OCTACOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S906Z1UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Abundance of Methyl Octacosanoate

Biological Sources and Distribution

The investigation into the chemical constituents of plants frequently involves techniques like gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual compounds within a complex mixture. Through such analytical methods, methyl octacosanoate has been identified in a variety of plant tissues, from leaves and stems to aerial parts.

Occurrence in Plant Species

The presence of this compound has been confirmed in several distinct plant species, highlighting its distribution across different plant families.

This compound has been listed as a chemical constituent found in Phyllanthus urinaria, a well-known herb in the family Euphorbiaceae. epa.govscbt.comcaymanchem.com This plant is recognized for containing a wide array of phytochemicals. larodan.com

Detailed searches did not yield specific research findings confirming the presence of this compound in Ocotea porosa.

Table 1: Occurrence of this compound in Phyllanthus urinaria

| Plant Species | Plant Part | Research Finding |

| Phyllanthus urinaria | Not Specified | Identified as a constituent. epa.govscbt.com |

Within the Convolvulaceae family, this compound has been identified in the leaves of Ipomoea fistulosa. A study conducting GC/MS analysis of fatty acid methyl esters from the leaves identified this compound as one of the constituents. It was found alongside other long-chain fatty acid esters.

While Ipomoea tricolor is a related species, the specific study identifying this compound focused on Ipomoea fistulosa.

Table 2: Occurrence of this compound in Ipomoea fistulosa

| Plant Species | Plant Part | Research Finding |

| Ipomoea fistulosa | Leaves | Identified as a component of the fatty acid methyl esters. |

Research into the chemical composition of Sambucus nigra L., commonly known as elder, has identified this compound in its leaves. A study quantifying fatty acid methyl esters (FAMEs) reported the presence of a range of saturated FAMEs, including this compound (n-C28). The total concentration of these esters in the leaves was found to be 55 mg/kg by dry weight.

Table 3: Occurrence of this compound in Sambucus nigra L.

| Plant Species | Plant Part | Research Finding |

| Sambucus nigra L. | Leaves | Identified and quantified as part of a mixture of saturated fatty acid methyl esters with a total concentration of 55 mg/kg (dry weight). |

This compound has been detected in the aerial parts of Blepharis ciliaris, a plant from the Acanthaceae family. GC-MS analysis of the n-hexane fraction of the plant's aerial parts confirmed the presence of this compound among other fatty acid methyl esters. Another study also reported its identification during the GC-MS analysis of fatty acids from the aerial parts.

Table 4: Occurrence of this compound in Blepharis ciliaris

| Plant Species | Plant Part | Research Finding |

| Blepharis ciliaris | Aerial Parts | Identified via GC-MS analysis of the n-hexane fraction and fatty acids. |

In studies of Chenopodium murale L., or Nettle Leaf Goosefoot, this compound was identified as a minor component in the stem. A GC-MS analysis of an n-hexane soluble fraction of a methanolic stem extract revealed its presence. The compound was found in a low concentration, accounting for 0.55% of the total peak area in the analysis.

Table 5: Occurrence of this compound in Chenopodium murale L.

| Plant Species | Plant Part | Research Finding |

| Chenopodium murale L. | Stem | Identified in the n-hexane soluble fraction of methanolic extract with a relative peak area of 0.55%. |

Azadirachta indica (Neem)

This compound has been identified as one of the chemical constituents in the flowers of the Neem tree (Azadirachta indica). thieme-connect.comresearchgate.net Research analyzing the n-hexane soluble fraction of fresh Neem flowers, which exhibited larvicidal properties, identified 41 compounds. researchgate.net Among these were various fatty acid esters, including this compound. researchgate.net A separate study also lists this compound as a hydrocarbon found in fresh Neem flowers. thieme-connect.com The Neem tree is a versatile medicinal plant with a wide spectrum of biological activities attributed to its rich and diverse chemical composition.

Acrocarpus fraxinifolius

Studies of the bark of Acrocarpus fraxinifolius have revealed the presence of this compound. researchgate.net In an analysis of the fatty acid methyl esters (FAME) from the petroleum ether extract of the bark, this compound was identified as a minor component, constituting 0.12% of the total identified compounds. This research was part of a broader investigation into the phytochemical and bioactive properties of the plant. researchgate.net

Mimosa caesalpiniifolia

This compound has been detected in the stem bark of Mimosa caesalpiniifolia. iau.irmdpi.com A phytochemical analysis of the ethanolic extract of the stem bark identified several compounds, including fatty acid derivatives, triterpenes, and steroids. mdpi.com In a comparative analysis of the ethanolic extract and its fractions, this compound was identified, and in some cases, its relative abundance was significantly higher than other compounds like α-tocopherol. mdpi.com

Occurrence in Environmental Samples

PM2.5 Aerosols

This compound has been identified as a component of fine particulate matter (PM2.5) in atmospheric aerosols. core.ac.uk PM2.5 consists of a complex mixture of organic and inorganic substances, with carbonaceous compounds being major contributors. nih.govcopernicus.orgaaqr.org A study characterizing organic compounds in aerosol particulate matter listed this compound among the identified substances. core.ac.uk The presence of such organic compounds in PM2.5 is of interest for understanding the sources and chemical nature of atmospheric pollution. nih.govcopernicus.org

Table 1: Investigated Occurrences of this compound

| Category | Source | Finding |

|---|---|---|

| Plant Species | ||

| Azadirachta indica (Neem) | Identified in the n-hexane soluble fraction of fresh flowers. thieme-connect.comresearchgate.net | |

| Acrocarpus fraxinifolius | Detected as a minor component (0.12%) in the fatty acid methyl esters of the bark. | |

| Mimosa caesalpiniifolia | Found in the ethanolic extract of the stem bark. iau.irmdpi.com | |

| Animal Species | ||

| Arbacia dufresnii (gametes) | Fatty acid methyl esters (FAMEs), including by extension the potential for this compound, are analyzed to determine fatty acid profiles in gametes. scielo.sa.cr | |

| Environmental Samples |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-tocopherol |

| Eicosapentaenoic acid (EPA) |

Soils (e.g., under oak and pine forest)

This compound is a lipid compound found in the humic acid fraction of soils, with its presence and structural association influenced by the overlying vegetation. csic.es Studies comparing soils under Mediterranean pine (Pinus pinaster) and oak (Quercus rotundifolia, Q. lusitanica, Q. pyrenaica) forests have revealed significant differences in the composition of soil organic matter. csic.es

In soils under pine forests, this compound is among the lipid compounds that are more loosely associated with the humic structures, meaning they can be removed by physical treatments like ultrasonic extraction with toluene. csic.es In contrast, the aliphatic constituents, including this compound, are more firmly retained and chemically stabilized within the humic acids of soils under oak forests. csic.es In these oak soil samples, most of these lipid compounds are only released after a more aggressive chemical degradation process using persulphate. csic.es

Table 1: Association of Lipid Compounds in Forest Soils

| Forest Type | Predominant Tree Species | Association of Lipid Compounds (including this compound) | Mean Proportion of Loosely-Joined Lipids |

|---|---|---|---|

| Pine Forest | Pinus pinaster | Loosely associated, removable by physical treatments. csic.es | 11.6% csic.es |

Factors Influencing Natural Abundance and Distribution

The concentration and distribution of this compound in nature are not uniform but are influenced by a variety of biological and environmental factors.

Ecological and Environmental Parameters

Ecological conditions, such as the interaction between different plant species, can significantly alter the chemical profile of the soil, including the abundance of this compound. A study on the rhizosphere of tea plants demonstrated that intercropping with legume forage altered the concentration of this compound in the soil. nih.gov In the rhizosphere soil of monocultured tea plants, the relative content of this compound was 0.26. nih.gov However, when tea plants were intercropped with legumes, its presence was not detected, indicating that changes in plant diversity and their associated root systems can profoundly impact the distribution of specific lipid compounds in the soil. nih.gov

Broader environmental factors also play a role in the formation and preservation of the organic substances from which this compound is derived. csic.es The evolution of humus is shaped by vegetation, microbial activity, and edaphoclimatic (soil and climate) conditions. csic.es

Genetic and Species-Specific Variations

The occurrence and quantity of this compound vary considerably among different species of organisms, from microalgae to higher plants. This highlights the role of genetics in determining an organism's chemical profile.

For instance, analysis of various microalgae species has shown significant differences in this compound content. In a study of potential biodiesel feedstocks, Monoraphidium sp. was found to have a notable amount of this compound, constituting 4.39% of the total chemical composition of its derived biodiesel. frontiersin.orgfrontiersin.org In contrast, the microalga Chlorococcum infusionum contains a much smaller fraction of this compound, at just 0.37%. researchgate.net

In higher plants, this compound has been identified as a significant component in the stem bark of Mimosa caesalpiniifolia. mdpi.com In comparative chromatograms of fractions from this plant, this compound showed a relative abundance on the order of 100 times greater than that of α-tocopherol. mdpi.com It is also found as one of the major fatty acid methyl esters in the cuticular wax of barley (Hordeum vulgare). d-nb.infonih.gov

Table 2: Species-Specific Abundance of this compound

| Species | Type | Part Analyzed | Relative Abundance (%) |

|---|---|---|---|

| Monoraphidium sp. | Microalga | Biodiesel from biomass | 4.39% frontiersin.orgfrontiersin.org |

| Chlorococcum infusionum | Microalga | Biomass extract | 0.37% researchgate.net |

| Mimosa caesalpiniifolia | Higher Plant | Stem Bark Fraction | Major component, highly abundant relative to other compounds. mdpi.com |

Developmental and Physiological States

The abundance of this compound can change based on the developmental stage and physiological condition of an organism. In plants, the composition of cuticular wax, which includes this compound, is not static throughout the plant's life.

Furthermore, the total amount of cuticular wax, which contains this compound, was found to be physiologically significant. It showed a significant negative correlation with residual transpiration, a process of water loss through the leaf cuticle when stomata are closed. nih.gov This indicates that the abundance of wax components is linked to the plant's mechanisms for managing water stress. nih.gov

Synthesis and Derivatization Methodologies for Methyl Octacosanoate

Chemical Synthesis Approaches

The synthesis of methyl octacosanoate, a saturated fatty acid methyl ester with the chemical formula C29H58O2, is primarily achieved through the direct esterification of its corresponding carboxylic acid, octacosanoic acid. lookchem.com However, alternative routes involving organometallic reagents have also been explored.

Esterification of Octacosanoic Acid

The most common method for synthesizing this compound is the esterification of octacosanoic acid with methanol. This reaction can be catalyzed by both acidic and non-acidic reagents. A comparative study has evaluated different methylation protocols to assess their efficiency, yield, and potential for isotopic fractionation. researchgate.net

Acid-catalyzed esterification is a widely used and effective method for producing this compound. Common catalysts include hydrochloric acid (HCl) and acetyl chloride. researchgate.net In a typical procedure, octacosanoic acid is reacted with an excess of methanol in the presence of an acidic catalyst. The reaction with acetyl chloride, for instance, involves adding it to a solution of octacosanoic acid in methanol and maintaining the reaction at room temperature overnight.

Research comparing these methods found that acid-catalyzed approaches generally result in high product yields. For this compound, the yield from the acetyl chloride method was determined to be greater than 94%. Similarly, the hydrochloric acid-catalyzed method also provided high yields. These acidic methods are favored for their efficiency and the high degree of conversion to the final ester product. nih.gov

To avoid the potentially harsh conditions of acid catalysis, non-acidic methylation methods have been developed. researchgate.net One such method employs the coupling reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with the catalyst 4-dimethylaminopyridine (DMAP). usc.edu This approach is designed to avoid the acidic conditions that could potentially promote side reactions or isotopic exchange in sensitive molecules. researchgate.net

In the study comparing methylation techniques, the EDCI/DMAP method was applied to octacosanoic acid. The reaction involves dissolving the acid in methanol with EDCI and DMAP and allowing it to proceed overnight at room temperature. This non-acidic route also proved effective for the aliphatic octacosanoic acid, achieving a product yield of over 80%. adelaide.edu.au While slightly lower than the yields from acidic methods, it represents a viable alternative, particularly when acidic conditions must be avoided.

A key concern in methylation reactions, especially for geochemical or metabolic studies, is the potential for isotopic fractionation. A detailed study was conducted to compare the hydrogen (δ²H) and carbon (δ¹³C) isotopic compositions of this compound produced by the different methods. researchgate.netcaltech.edu

The results indicated that for this compound, the δ²H and δ¹³C values, as well as the product yield, were equivalent across all three methods (hydrochloric acid, acetyl chloride, and EDCI/DMAP). researchgate.netnih.gov This finding is significant because it shows that concerns about acid-catalyzed hydrogen isotope exchange are minimal for aliphatic compounds like octacosanoic acid under typical reaction times (e.g., 12 hours). researchgate.net The study concluded that product isolation and potential evaporation are greater concerns for accurate isotopic analysis than the choice of methylation catalyst for this specific compound. researchgate.net Therefore, the continued use of efficient acidic catalysts is recommended for the methylation of aliphatic compounds like octacosanoic acid. researchgate.netnih.gov

| Method | Catalyst/Reagent | Product Yield | Isotopic Equivalence (δ²H, δ¹³C) |

|---|---|---|---|

| Acid-Catalyzed | Acetyl Chloride / Methanol | > 94% | Equivalent |

| Acid-Catalyzed | Hydrochloric Acid / Methanol | > 94% | Equivalent |

| Non-Acidic | EDCI / DMAP / Methanol | > 80% | Equivalent |

Non-Acidic Methylation (e.g., EDCI/DMAP)

Alternative Synthetic Routes

Beyond direct esterification, other synthetic strategies can be employed to construct the carbon backbone and incorporate the methyl ester group, offering versatility for creating very-long-chain fatty acids.

An alternative synthesis for this compound involves the use of organometallic reagents, specifically Grignard reagents and organocuprates. adelaide.edu.au This method builds the long alkyl chain through a coupling reaction. One investigated approach attempted the synthesis of this compound via a cuprate species. adelaide.edu.au

The process involves preparing a Grignard reagent from an appropriate alkyl bromide. adelaide.edu.au This Grignard reagent is then added to a cuprous acetylide solution to form a mixed cuprate species. adelaide.edu.au This cuprate can then, in principle, react with an ω-iodoester to form the desired long-chain ester. adelaide.edu.au While this route was explored for synthesizing this compound, it presented challenges, including the formation of byproducts that complicated purification. adelaide.edu.au The use of organocopper ate complexes, formed from a Grignard reagent and a copper(I) salt, is a known method for coupling with iodo-substituted carboxylic acid esters to create a variety of fatty acids. harvard.eduwikipedia.org

Biosynthetic Pathways and Enzyme Systems

The creation of this compound within organisms is a complex process rooted in the broader pathways of fatty acid synthesis. This involves the systematic extension of shorter fatty acid chains and the final addition of a methyl group.

The foundation of this compound synthesis lies in the creation of its backbone, octacosanoic acid, a very-long-chain fatty acid (VLCFA). VLCFAs are defined as fatty acids with 22 or more carbon atoms. wikipedia.org The biosynthesis of these molecules occurs primarily in the endoplasmic reticulum and involves a cycle of four enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain. plos.orgplos.org

A key family of enzymes in this process is the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins. frontiersin.org Specifically, ELOVL4 has been identified as a critical fatty acid elongase involved in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and saturated VLCFAs. nih.govnih.govpnas.org While much of the research on ELOVL4 has focused on its role in producing VLC-PUFAs essential for retinal and brain function, it is also responsible for elongating saturated fatty acids. frontiersin.orgnih.govpnas.org Studies have shown that ELOVL4 can elongate fatty acids with 26 carbons (C26:0) to produce C28:0 (octacosanoic acid) and even longer chains. frontiersin.orgpnas.org

The fatty acid elongation (FAE) complex consists of four key enzymes that work in a coordinated fashion: plos.orgnih.gov

β-ketoacyl-CoA synthase (KCS): This enzyme catalyzes the initial and rate-limiting condensation step, adding a two-carbon unit from malonyl-CoA to the acyl-CoA substrate. plos.orgresearchgate.net

β-ketoacyl-CoA reductase (KCR): Reduces the resulting 3-ketoacyl-CoA. plos.org

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA. plos.org

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, now two carbons longer. plos.org

This four-step cycle is repeated until the desired chain length, in this case, 28 carbons, is achieved. The specificity of the KCS enzyme is a major determinant of the final chain length of the fatty acid produced. nih.gov In plants, for instance, different KCS enzymes are responsible for producing the diverse range of VLCFAs found in cuticular waxes. oup.comfrontiersin.org

Table 1: Key Enzymes in the Fatty Acid Elongation System

| Enzyme Class | Function in Fatty Acid Elongation | Reference |

|---|---|---|

| Elongation of Very Long Chain Fatty Acids (ELOVL) | A family of elongases that catalyze the initial condensation step in VLCFA synthesis. ELOVL4 is specifically involved in producing fatty acids C28 and longer. | frontiersin.orgpnas.org |

| β-ketoacyl-CoA synthase (KCS) | Condenses an acyl-CoA with malonyl-CoA, adding a two-carbon unit. This is the rate-limiting step. | plos.orgresearchgate.net |

| β-ketoacyl-CoA reductase (KCR) | Reduces the 3-ketoacyl-CoA intermediate. | plos.org |

| β-hydroxyacyl-CoA dehydratase (HCD) | Dehydrates the 3-hydroxyacyl-CoA intermediate. | plos.org |

| Enoyl-CoA reductase (ECR) | Reduces the enoyl-CoA intermediate to form a saturated acyl-CoA. | plos.org |

Once octacosanoic acid (C28:0) has been synthesized, the final step in forming this compound is the addition of a methyl group to the carboxyl end of the fatty acid. This reaction is catalyzed by a class of enzymes known as methyltransferases. nih.gov

Methyltransferases utilize a cofactor, typically S-adenosyl-L-methionine (SAM), as the methyl group donor. nih.gov The enzyme facilitates the transfer of the methyl group from SAM to the hydroxyl group of the carboxylic acid, forming a methyl ester and S-adenosyl-L-homocysteine (SAH). nih.gov In plants, O-methyltransferases (OMTs) are a large and diverse group of enzymes responsible for methylating a wide variety of natural products, including the carboxyl groups of compounds like salicylic acid and jasmonic acid. nih.gov While the specific methyltransferase responsible for the synthesis of this compound is not extensively characterized in the literature, it would belong to this class of enzymes. The presence of this compound in various natural sources, such as plant waxes and microalgae, points to the existence of specific methyltransferases capable of acting on very-long-chain fatty acids. frontiersin.orglookchem.com

The potential for increasing the production of specific fatty acid methyl esters like this compound lies in the manipulation of these biosynthetic pathways through metabolic engineering. The core strategies revolve around enhancing the flux towards the desired product and minimizing the diversion of precursors into competing pathways.

One approach is to overexpress the key enzymes involved in the synthesis of the C28 fatty acid backbone. This would involve upregulating the specific fatty acid elongase (FAE) complex components, particularly the rate-limiting β-ketoacyl-CoA synthase (KCS) that is specific for producing C28 chains. nih.gov For example, engineering microorganisms to produce medium-chain fatty acids has been achieved by modulating the activity of essential ketoacyl synthases to slow down the elongation process and allow for the accumulation of shorter chains. nih.gov A similar principle could be applied to enhance VLCFA production by ensuring the elongase system efficiently proceeds to the C28 length.

Another critical target for metabolic engineering is the terminal enzyme, the methyltransferase. Overexpression of a methyltransferase with high specificity for octacosanoic acid could significantly increase the conversion of the fatty acid to its methyl ester form. nih.gov Bioprospecting for novel methyltransferases from organisms known to produce high levels of this compound could identify more efficient enzymes for this purpose.

Furthermore, metabolic engineering efforts often involve blocking competing pathways. For instance, to increase the pool of acyl-CoAs available for elongation, one might downregulate pathways that divert these precursors to other products like phospholipids or different chain-length fatty acids. nih.gov A comprehensive strategy would involve a multi-gene approach, simultaneously upregulating the ELOVL4-like elongase and a specific methyltransferase while potentially downregulating enzymes that lead to the production of shorter or unsaturated fatty acids.

Table 2: Potential Metabolic Engineering Targets for Enhanced this compound Production

| Target Enzyme/Pathway | Engineering Strategy | Desired Outcome | Reference |

|---|---|---|---|

| β-ketoacyl-CoA synthase (KCS) | Overexpression of a KCS specific for C26-C28 elongation. | Increased synthesis of the octacosanoic acid precursor. | nih.gov |

| Fatty Acid Elongase (FAE) Complex | Co-expression of all four FAE enzymes (KCS, KCR, HCD, ECR). | Enhanced efficiency of the entire elongation cycle to C28. | plos.orgnih.gov |

| Methyltransferase | Overexpression of a methyltransferase specific for octacosanoic acid. | Increased conversion of octacosanoic acid to this compound. | nih.govnih.gov |

| Competing Metabolic Pathways | Downregulation or knockout of enzymes that divert acyl-CoA precursors. | Increased availability of precursors for VLCFA synthesis. | nih.gov |

Analytical Techniques and Methodologies for Methyl Octacosanoate Research

The investigation and characterization of methyl octacosanoate rely heavily on sophisticated analytical techniques, with chromatography being the cornerstone of its separation and identification.

Chromatographic Techniques

Chromatographic methods are indispensable for the analysis of fatty acid methyl esters (FAMEs), including this compound. Gas chromatography (GC) is particularly well-suited for this purpose due to the volatility of these compounds. scientificlabs.ie High-purity analytical standards of this compound are commercially available, with their purity typically assayed at ≥98.0% by GC, ensuring their suitability for qualitative and quantitative analysis. labtorg.kzsigmaaldrich.com

Gas chromatography with a flame ionization detector (GC-FID) is a robust technique used for the quantitative analysis of this compound. This method is noted for its high sensitivity and wide linear range, making it ideal for determining the concentration and purity of samples.

A significant application of GC-FID is in the certification of standard reference materials (SRMs) for fatty acid analysis. For instance, in the development of SRMs for FAMEs, this compound has been utilized as an internal standard for quantification purposes. nist.govnist.gov In these analyses, aliquots of the FAMEs solution are analyzed on a capillary GC-FID system, often using a polar biscyanopropyl polysiloxane stationary phase, to ensure accurate separation and quantification against the internal standard. nist.govnist.gov

Furthermore, GC-FID is employed to assess the yield of chemical reactions that produce this compound. In studies comparing different methylation methods for long-chain fatty acids like octacosanoic acid, GC-FID is used to quantify the resulting this compound, confirming the efficiency of the derivatization process. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant and most powerful technique for the definitive identification and quantification of this compound. csic.es The coupling of GC's separation capability with the structural information provided by MS allows for the unambiguous identification of the compound, even in complex biological or environmental matrices.

Research has demonstrated the utility of GC-MS in identifying this compound in various natural sources. For example, it has been detected as a constituent in the leaf extracts of plants such as Triplaris gardneriana and Rubus steudneri. phcog.comacademicjournals.org It has also been identified in fine particulate matter (PM2.5) aerosol samples, highlighting its presence as an environmental organic tracer. copernicus.org The performance of GC-MS systems for analyzing FAMEs like this compound can be influenced by the choice of carrier gas, with studies comparing the retention times using traditional helium versus hydrogen. gcms.cz

Table 1: Examples of this compound Identification using GC-MS

| Source Material | Research Focus | Reference |

|---|---|---|

| Leaves of Triplaris gardneriana | Analysis of esterified fatty acids | academicjournals.org |

| Leaves of Rubus steudneri | Phytochemical analysis of leaf fractions | phcog.com |

| Porcine Serum | Metabolite identification with hydrogen carrier gas | gcms.cz |

| Atmospheric Aerosol (PM2.5) | Measurement of organic acids and methyl esters | copernicus.org |

| Mimosa caesalpiniifolia Stem Bark | Identification of bioactive components | mdpi.com |

Table 2: GC Retention Time of this compound with Different Carrier Gases

| Compound | Retention Time (Helium) [min] | Retention Time (Hydrogen) [min] | Reference |

|---|---|---|---|

| This compound | 27.44 | 27.399 | gcms.cz |

Electron impact (EI) is a conventional and widely used ionization technique in GC-MS. csic.es When analyzing FAMEs, EI-MS provides fragmentation patterns that can be used for structural elucidation. For saturated FAMEs like this compound, the EI mass spectra are typically dominated by a characteristic ion at an m/z of 74, which results from a McLafferty rearrangement. csic.es However, a significant drawback of EI-MS for very long-chain fatty acid methyl esters (VLC-FAMEs) is the extensive fragmentation, which can lead to the partial or total disappearance of the molecular ion (M+•). csic.es This makes unambiguous identification challenging, especially for novel compounds where reference spectra are not available.

Table 3: Characteristic Ions of this compound in GC-EI-MS Analysis

| Compound | Molecular Weight | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| This compound | 438 | 438, 395, 199, 143, 87, 74 | copernicus.org |

To address the limitations of EI-MS, softer ionization techniques have been developed. Gas chromatography coupled with an atmospheric pressure chemical ionization (APCI) source and a quadrupole time-of-flight (QTOF) mass analyzer represents a significant advancement for the analysis of VLC-FAMEs. csic.es

Correlation gas chromatography (CGC) is a specialized application of GC used to determine the thermophysical properties of compounds, such as their vaporization enthalpies and vapor pressures. umsl.eduresearchgate.netumsl.edu This method is particularly useful for high-boiling, low-volatility compounds like this compound.

In the CGC method, the thermophysical properties are not measured directly but are evaluated by correlating the GC retention times of the target compound with those of a series of standard compounds with well-established properties. researchgate.net For this compound, its vaporization and fusion enthalpies have been determined using this technique, with other saturated FAMEs serving as standards. umsl.eduresearchgate.net The data generated from CGC allows for the calculation of vapor pressures over a range of temperatures. umsl.eduumsl.edu

Table 4: Thermophysical Properties of this compound Determined by Correlation Gas Chromatography

| Property | Value (kJ·mol⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Vaporization Enthalpy (ΔHvap) | 142.3 ± 4.2 | 298.15 | umsl.eduresearchgate.net |

| Fusion Enthalpy (ΔHfus) | 90.2 ± 1.7 | 341.2 (Melting Point) | umsl.eduresearchgate.net |

GC with Mass Spectrometry (GC-MS)

Electron Impact Mass Spectrometry (EI-MS)

Liquid Chromatography (LC)

Liquid chromatography stands as a pivotal technique in the analysis of fatty acid methyl esters (FAMEs), including this compound. Its application, particularly when coupled with mass spectrometry, provides a powerful platform for the separation and identification of lipids from complex matrices.

LC coupled with Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for the analysis of very-long-chain fatty acids due to its high sensitivity and selectivity. While gas chromatography-mass spectrometry (GC-MS) is also frequently employed for FAME analysis, LC-MS offers advantages for less volatile and thermally labile compounds. In the context of this compound, LC-MS facilitates its separation from other lipids and provides definitive identification through mass analysis.

In a typical LC-MS analysis of FAMEs, a reversed-phase column is used to separate the esters based on their chain length and degree of unsaturation. The eluent is then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for FAMEs. csic.es

Although detailed LC-MS/MS data for this compound is not extensively published, the fragmentation pattern can be inferred from the general behavior of saturated FAMEs. The molecular ion ([M]+•) or the protonated molecule ([M+H]+) is typically observed, confirming the molecular weight of 438.77 g/mol for this compound. sigmaaldrich.com A study utilizing gas chromatography-tandem mass spectrometry (GC-MS-MS) reported the molecular ion at m/z 438 and characteristic fragment ions at m/z 395, 199, 143, 87, and 74. copernicus.org The ion at m/z 74 is a hallmark of FAMEs, resulting from a McLafferty rearrangement. csic.es

| Parameter | Value | Reference |

| Molecular Weight | 438.77 g/mol | sigmaaldrich.com |

| Molecular Ion (m/z) | 438 | copernicus.org |

| Key Fragment Ions (m/z) | 395, 199, 143, 87, 74 | copernicus.org |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural characterization of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive structural information. Both proton (¹H) and carbon-13 (¹³C) NMR are used to elucidate the structure of fatty acid methyl esters.

The ¹H-NMR spectrum of a saturated fatty acid methyl ester like this compound is characterized by several distinct signals that correspond to the different types of protons in the molecule. aocs.org The spectrum is relatively simple, dominated by a large signal from the long methylene chain.

Key expected chemical shifts for this compound are:

A singlet for the methyl ester protons (-COOCH₃) typically appears around 3.67 ppm. aocs.org

A triplet corresponding to the terminal methyl group (-CH₃) of the fatty acid chain is found at approximately 0.88 ppm. aocs.org

A triplet for the methylene group alpha to the carbonyl group (-CH₂-COO) is observed around 2.30 ppm. aocs.org

A multiplet for the methylene group beta to the carbonyl group is located near 1.62 ppm. aocs.org

A large, broad signal for the repeating methylene units (-CH₂-)n of the long alkyl chain appears around 1.25 ppm. aocs.org

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Terminal -CH₃ | ~0.88 | Triplet |

| -(CH₂)n- | ~1.25 | Broad Singlet/Multiplet |

| -CH₂-CH₂COO- | ~1.62 | Multiplet |

| -CH₂-COO- | ~2.30 | Triplet |

| -COOCH₃ | ~3.67 | Singlet |

The ¹³C-NMR spectrum provides a detailed carbon map of the molecule. For saturated FAMEs, the chemical shifts are well-defined. bch.roresearchgate.net

Expected chemical shifts in the ¹³C-NMR spectrum of this compound include:

The carbonyl carbon (-COO-) signal appears significantly downfield, around 174.4 ppm. researchgate.net

The methoxy carbon (-OCH₃) of the ester group resonates at approximately 51.4 ppm. researchgate.net

The terminal methyl carbon (-CH₃) is observed at about 14.1 ppm. researchgate.net

The methylene carbons of the long chain produce a series of signals between approximately 22.7 and 34.1 ppm, with the majority of the internal methylene carbons appearing in a dense cluster around 29.7 ppm. bch.ro

| Carbon Type | Chemical Shift (ppm) |

| Terminal -CH₃ | ~14.1 |

| Methylene Carbons (various) | ~22.7 - 34.1 |

| Methoxy Carbon (-OCH₃) | ~51.4 |

| Carbonyl Carbon (-COO-) | ~174.4 |

Proton Nuclear Magnetic Resonance (¹H-NMR)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for an ester and a long hydrocarbon chain.

The key IR absorption frequencies for this compound are:

A strong absorption band for the C=O stretching of the ester group, typically appearing in the range of 1750-1735 cm⁻¹. uc.edu

Strong C-H stretching vibrations from the numerous methylene and methyl groups are observed in the 3000-2850 cm⁻¹ region. libretexts.org

C-O stretching vibrations of the ester group are expected to show strong bands in the 1300-1000 cm⁻¹ region. uc.edu

C-H bending vibrations for the methylene and methyl groups appear around 1470-1375 cm⁻¹. wikipedia.org

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850-3000 | Strong |

| C=O (ester) | Stretching | 1735-1750 | Strong |

| C-H (alkane) | Bending | 1375-1470 | Medium |

| C-O (ester) | Stretching | 1000-1300 | Strong |

Sample Preparation and Derivatization for Analysis

Effective extraction and derivatization are crucial steps to isolate and prepare this compound for instrumental analysis.

The initial step in analyzing this compound from natural sources like plants or soil is the extraction of lipids from the sample matrix. The choice of solvent and method depends on the sample type and the target analytes.

Solvent Extraction: A common approach involves extracting lipids using organic solvents. For plant waxes and fatty acids, non-polar solvents are frequently used. hielscher.com

n-Hexane: This non-polar solvent is primarily used for extracting lipids, waxes, and essential oils. hielscher.com It is often used in Soxhlet extraction, a continuous extraction method. core.ac.uk

Dichloromethane/Acetone: A mixture of dichloromethane and acetone (e.g., 9:1 by volume) has been used for Soxhlet extraction of lipids from soil and litter for 24 hours. researchgate.net

Chloroform/Methanol: A single-phase chloroform mixture is used for extracting lipids from soil to analyze phospholipid fatty acids (PLFAs). jove.com

Ultrasonic Extraction: This technique uses high-power ultrasound waves to create cavitation, which breaks down plant cell walls and releases compounds like lipids and waxes into a solvent. essentialoilwizardry.comhielscher.comtoufood.com It offers advantages such as faster extraction times and the ability to use a variety of solvents, including water. hielscher.comessentialoilwizardry.comhielscher.com The mechanical shear forces generated by sonication enhance mass transfer, often making the use of harsh organic solvents unnecessary. hielscher.com

Saponification-based Extraction: In some methods, particularly for analyzing fatty acids from total lipids, the sample is first saponified (hydrolyzed with a base like potassium hydroxide) to free the fatty acids from their esterified forms. researchgate.netgerli.com The unsaponifiable matter, which includes long-chain alcohols, can be extracted first with a non-polar solvent like petroleum ether. gerli.com Subsequently, the remaining solution is acidified, and the free fatty acids are extracted with a solvent such as heptane. researchgate.net

Transmethylation (or transesterification) is a chemical reaction that converts fatty acids and their esters (like those in triglycerides or waxes) into fatty acid methyl esters (FAMEs). This is often a necessary step to increase the volatility of the compounds for GC analysis. nih.gov

Acid-Catalyzed Transmethylation: This is a widely used approach where an acid catalyst is employed in the presence of methanol. scirp.org

Boron Trifluoride (BF₃) in Methanol: BF₃-methanol is a common reagent that can convert both bound and free fatty acids into FAMEs. scirp.org However, its use is sometimes not recommended for marine lipids as it can produce artifacts. researchgate.net

Methanolic HCl or H₂SO₄: Hydrochloric acid or sulfuric acid in methanol are also effective acid catalysts. researchgate.netgerli.com Acid-catalyzed methods are generally slower than base-catalyzed ones but have the advantage of methylating all forms of fatty acids. researchgate.netmdpi.com A direct transmethylation procedure using 1M methanolic HCl has been successfully applied to high-oil tissues like peanut seeds. allenpress.com

Base-Catalyzed Transmethylation: This method uses a base, such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol. scirp.orggerli.com Base-catalyzed reactions are typically faster and can be performed at room temperature. scirp.orgresearchgate.net However, they are generally ineffective for converting free fatty acids and can pose a risk of saponification. scirp.orgresearchgate.net

Two-Step (Base/Acid) Methods: To ensure complete methylation of all lipid classes, a sequential base- and acid-catalyzed approach is often considered the most effective. exlibrisgroup.comnih.gov A procedure combining sodium methoxide and sulfuric acid has been shown to be reliable for the total fatty acid analysis in complex biological samples. nih.govnih.gov

The choice of transmethylation method can significantly impact the results, especially in complex lipid mixtures. For example, studies on aquatic organisms found that H₂SO₄-based methods were more effective at transmethylating fatty acids from wax esters compared to BF₃ or HCl-based procedures. core.ac.uk

To analyze long-chain compounds like octacosanoic acid by gas chromatography, their volatility must be increased. This is achieved through derivatization, which converts polar functional groups into less polar, more volatile ones. nih.govrestek.com

Methyl Esters (FAMEs): As discussed in the transmethylation section, converting carboxylic acids to their methyl esters is the most common derivatization technique for fatty acid analysis. researchgate.netnih.gov This process is essential for making the molecules volatile enough for GC analysis. nih.gov

Trimethylsilyl (TMS) Derivatives: Silylation is another common method for derivatizing compounds with active hydrogens, such as acids and alcohols. restek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form trimethylsilyl (TMS) esters or ethers. gerli.comrestek.com This derivatization is effective for a range of functional groups and increases thermal stability and volatility, leading to narrow, symmetric peaks in GC analysis. restek.comunit.notcichemicals.com For instance, long-chain alcohols are often converted to their TMS ethers prior to GC analysis. researchgate.net While TMS esters of fatty acids can be prepared, they are sensitive to water, and methyl esters are generally considered more stable and useful for routine analysis. researchgate.netaocs.org

The table below summarizes common derivatization reagents and their applications.

| Analyte | Functional Group | Derivatization Method | Reagent(s) | Derivative Formed | References |

| Fatty Acids | Carboxylic Acid (-COOH) | Methylation/Transmethylation | Methanolic HCl, Methanolic H₂SO₄, BF₃-Methanol | Fatty Acid Methyl Ester (FAME) | researchgate.netnih.govscirp.orgresearchgate.netgerli.com |

| Fatty Acids, Alcohols | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Silylation | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) Ester/Ether | researchgate.netgerli.comrestek.comresearchgate.net |

| Alcohols | Hydroxyl (-OH) | Silylation | N,O-bis(trimethylsilyl) trifluoroacetamide, Chlorotrimethylsilane | TMS Ether | gerli.com |

Transmethylation Methods

Isotopic Analysis

Isotopic analysis of specific compounds like this compound provides valuable information about their origin, the environmental conditions of their formation, and biogeochemical processes.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the primary technique used to measure the stable isotopic composition (δ¹³C and δ²H) of individual compounds, including long-chain FAMEs. caltech.edu In this method, compounds are separated by GC, then combusted or pyrolyzed to a simple gas (e.g., CO₂ for carbon, H₂ for hydrogen), which is then introduced into the IRMS for precise isotope ratio measurement.

Research Applications: The stable isotopic composition of plant waxes, including long-chain fatty acids, preserved in sediments is a powerful tool for reconstructing past climates and environments. copernicus.orgresearchgate.netcopernicus.org

δ¹³C values can provide insights into the photosynthetic pathway (C₃ vs. C₄) of the source vegetation and changes in plant water-use efficiency. researchgate.netcopernicus.org

δ²H values in plant waxes are used as a proxy for past hydroclimate, reflecting the isotopic composition of precipitation. copernicus.orgcaltech.edu

Methodological Considerations: It is crucial that the derivatization process does not alter the original isotopic composition of the molecule. Studies have compared different methylation methods to assess their impact on δ²H and δ¹³C values. One study focusing on octacosanoic acid found that the δ²H and δ¹³C values were equivalent among three different methylation methods (acidic and non-acidic). caltech.eduresearchgate.netlookchem.com This suggests that concerns about acid-catalyzed hydrogen exchange altering the isotopic signature may be minimal for aliphatic compounds like octacosanoate under typical reaction conditions. caltech.eduresearchgate.net

The table below shows example isotopic values for long-chain fatty acids from various plant sources, illustrating the range of values observed in nature.

| Plant Type/Environment | Compound Type | δ¹³C (‰) | δ²H (‰) | References |

| Terrestrial Plants (Florida Everglades) | n-Alkanes (CWA) | -38.9 to -14.4 | -231 to -78 | researchgate.net |

| Dicots (Chinese Loess Plateau) | n-Fatty Acids | - | -185 to -125 | researchgate.net |

| Monocots (Chinese Loess Plateau) | n-Fatty Acids | - | -215 to -170 | researchgate.net |

| Lake Sediments (Roman Period Shift) | Long-chain Fatty Acids | Shift of ~ -5 | Shift of ~ -40 | copernicus.org |

| Aquatic vs. Terrestrial Plants (Arctic) | n-Alkanoic Acids | Variable | Sedimentary values fall between aquatic and terrestrial sources | researchgate.net |

Biochemical Roles and Metabolic Pathways of Methyl Octacosanoate

Involvement in Lipid Metabolism

Methyl octacosanoate's primary role is as an intermediate and product within lipid metabolic networks. It is the methyl ester of octacosanoic acid (also known as montanic acid), a C28:0 very-long-chain fatty acid (VLCFA). ebi.ac.uklarodan.com

Fatty Acid Methyl Esters (FAMEs) are methylated derivatives of fatty acids that serve as crucial indicators for understanding lipid metabolism, membrane composition, and energy storage dynamics in biological systems. creative-proteomics.com The metabolism of FAMEs like this compound is a key process. The initial step in the metabolic breakdown of such esters is typically de-esterification or hydrolysis. scbt.comconcawe.eu This reaction is catalyzed by esterase enzymes, which cleave the ester bond. concawe.eu

In the case of this compound, hydrolysis yields its constituent parts: octacosanoic acid and methanol. scbt.com While FAMEs can undergo auto-oxidation and hydrolysis in aqueous solutions, enzymatic catalysis is the primary metabolic route within organisms. concawe.eu Lipases, a subclass of esterases, are known to catalyze the transesterification of oils and are likely involved in removing the methyl group from FAMEs. concawe.eu

Table 1: Research Findings on FAME Metabolism

| Finding | Organism/System Studied | Significance | Reference |

|---|---|---|---|

| Engineered cyanobacteria can produce and excrete FAMEs. | Synechocystis sp. PCC 6803 | Demonstrates a biosynthetic pathway where FAMEs are terminal products secreted from the cell. | nih.gov |

| FAME metabolism begins with de-esterification to free fatty acids. | General microbial systems | Establishes the primary catabolic step for FAMEs. | concawe.eu |

Biosynthesis: The biosynthesis of this compound requires two key components: the fatty acid backbone (octacosanoic acid) and a methyl group donor for the esterification step.

Synthesis of the Fatty Acid Chain: Octacosanoic acid is a VLCFA. In many organisms, the biosynthesis of VLCFAs occurs through the action of fatty acid elongase (ELO) systems. plos.org These microsomal enzyme systems sequentially add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. For instance, studies in the cockroach Blattella germanica identified elongases (BgElo12 and BgElo24) capable of producing VLCFAs, including octacosanoic acid (C28:0), which serves as a precursor for hydrocarbon synthesis. plos.org

Esterification: The final step is the methylation of the carboxyl group of octacosanoic acid. This is catalyzed by specific methyltransferases. In an engineered pathway in cyanobacteria, a juvenile hormone acid O-methyltransferase (JHAMT) from Drosophila melanogaster was used to convert free fatty acids into FAMEs, using S-adenosylmethionine (SAM) as the methyl donor. nih.gov More broadly, a large family of small-molecule carboxyl methyltransferases (CbMTs) has been identified in microorganisms, which show broad substrate specificity and can efficiently produce various methyl esters, including those of long-chain fatty acids. nih.gov

Degradation: The degradation of this compound is initiated by its hydrolysis, as described in FAME metabolism. An esterase or lipase cleaves the ester bond, releasing octacosanoic acid and methanol. scbt.comconcawe.eu The resulting octacosanoic acid, a very-long-chain fatty acid, is then expected to enter the beta-oxidation pathway for catabolism. ebi.ac.uk In eukaryotes, the oxidation of VLCFAs typically begins in peroxisomes.

Fatty Acid Methyl Ester (FAME) Metabolism

Cellular and Subcellular Localization

This compound is a lipophilic molecule, and its localization is consistent with this property. scbt.com It is a known component of natural waxes. lookchem.com For example, it has been identified in the cuticular wax of various northern berries, where it contributes to the protective surface layer of the fruit. mdpi.com

In plants, the biosynthesis of related lipid esters, such as fatty acid phytyl esters, occurs in chloroplasts, particularly during senescence. researchgate.net This suggests that the synthesis and storage of this compound may also be associated with lipid-storing organelles or cellular compartments rich in lipids, such as lipid droplets or specific membranes. It has been found in various plant tissues, including the fresh flowers of the Neem tree (Azadirachta indica). thieme-connect.com

Interactions with Other Biomolecules

The metabolism of this compound is defined by its interactions with specific enzyme classes.

Esterases and Lipases: These enzymes are responsible for the catabolism of this compound. They act as hydrolases, recognizing the ester linkage and catalyzing its cleavage to produce octacosanoic acid and methanol. scbt.comconcawe.eu

Methyltransferases: These enzymes are key to the biosynthesis of this compound. They catalyze the transfer of a methyl group, typically from the universal methyl donor S-adenosyl-L-methionine (SAM), to the carboxyl group of octacosanoic acid. nih.gov The juvenile hormone acid O-methyltransferase (JHAMT) and the broader class of microbial small-molecule carboxyl methyltransferases (CbMTs) are examples of enzymes capable of this reaction. nih.govnih.gov

Fatty Acid Elongases (ELOs): While not directly interacting with this compound, these enzymes are critical for synthesizing its precursor, octacosanoic acid, by extending shorter fatty acid chains. plos.org

Table 2: Key Enzymes in this compound Metabolism

| Enzyme Class | Role | Metabolic Pathway | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Esterase / Lipase | Degradation | Catabolism | This compound, Water | Octacosanoic acid, Methanol |

| Carboxyl Methyltransferase | Synthesis | Anabolism | Octacosanoic acid, S-adenosyl-L-methionine (SAM) | This compound, S-adenosyl-L-homocysteine |

This compound is positioned at the intersection of fatty acid elongation and modification pathways.

As a Product: this compound is the end product of a specific biosynthetic branch where octacosanoic acid is methylated. nih.govnih.gov Its precursor, octacosanoic acid, is itself a product of the VLCFA elongation pathway. plos.org

As a Substrate: Once synthesized, this compound serves as a substrate for hydrolytic enzymes (esterases/lipases) that initiate its degradation. concawe.eu The product of this reaction, octacosanoic acid, then becomes a substrate for the peroxisomal beta-oxidation pathway.

Therefore, the concentration of this compound in a cell or tissue is determined by the relative activities of the biosynthetic enzymes (elongases and methyltransferases) and the degradative enzymes (esterases).

Biological Activities and Mechanisms of Action Excluding Dosage/administration

Antimicrobial Properties

Methyl octacosanoate has demonstrated the ability to inhibit the growth of various microorganisms, including both bacteria and fungi.

Antibacterial Activity

Studies have identified this compound as a component in plant extracts exhibiting antibacterial properties. For instance, it was identified in the n-hexane soluble fraction of the methanolic stem extract of Chenopodium murale, a plant known for its antimicrobial activities. researchgate.netcabidigitallibrary.org While the specific antibacterial spectrum of pure this compound is still under investigation, its presence in extracts with demonstrated efficacy against pathogenic bacteria suggests a potential role in combating bacterial infections. cabidigitallibrary.orgscielo.br Research on fatty acid methyl esters (FAMEs) from the mangrove plant Excoecaria agallocha showed activity against a panel of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. scielo.br Similarly, petroleum ether leaf extracts of Salix viminalis, containing this compound, displayed significant antibacterial activity against Escherichia coli, Salmonella typhi, and Staphylococcus aureus. indexcopernicus.com

Antifungal Activity

The antifungal potential of this compound has also been reported. It was among the compounds identified in the n-hexane sub-fraction of a methanolic stem extract of Chenopodium murale, which showed growth inhibitory effects against Candida albicans and Aspergillus niger. cabidigitallibrary.org Extracts containing various fatty acid methyl esters, including those similar in structure to this compound, have shown effectiveness against fungal pathogens. scielo.br

Anti-inflammatory Mechanisms

Chronic inflammation is a hallmark of many diseases. Research suggests that compounds related to this compound possess anti-inflammatory properties. For instance, octacosanol, a primary alcohol corresponding to octacosanoic acid, has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and reducing leukocyte and neutrophil influx in carrageenan-induced pleurisy models. nih.gov Although this study focused on octacosanol, the structural similarity suggests a potential avenue for investigating the anti-inflammatory mechanisms of this compound. Fatty acids and their esters have been generally associated with anti-inflammatory actions. nih.gov

Cytotoxic Activity against Tumor Cell Lines

This compound has been identified in plant extracts that exhibit cytotoxic effects against various cancer cell lines. In a study on Acrocarpus fraxinifolius bark, the petroleum ether extract, which contained this compound, showed cytotoxic activity against four human tumor cell lines: cervix carcinoma (HeLa), breast carcinoma (MCF-7), liver carcinoma (HepG-2), and colon carcinoma (HCT-116). ekb.eg Another study on Enterolobium contortisiliquum pericarps also identified this compound in fractions that exhibited some cytotoxic activity against A549 (lung cancer) and HL-60 (leukemia) cancer cell lines. jmaterenvironsci.com It is important to note that these studies evaluated extracts containing a mixture of compounds, and the specific contribution of this compound to the observed cytotoxicity requires further investigation.

Other Reported Bioactivities

Beyond the aforementioned activities, this compound is recognized as a biochemical reagent for life science research. chemsrc.commedchemexpress.com It is a naturally occurring compound found in various plants, including Melicope ptelefolia and Ipomoea tricolor. researchgate.netekb.eg

Antihyperglycemic Activity

This compound has been identified as a chemical constituent within various plant extracts that demonstrate antihyperglycemic effects. The primary proposed mechanism for this activity in these extracts is the inhibition of key carbohydrate-digesting enzymes, notably α-glucosidase.

Detailed Research Findings

A critical approach to managing high blood sugar (hyperglycemia), especially the spike that occurs after meals, involves slowing the absorption of glucose from the digestive system. This can be achieved by inhibiting enzymes such as α-glucosidase, which are responsible for breaking down complex carbohydrates into simple, absorbable sugars like glucose. By delaying this process, the entry of glucose into the bloodstream is moderated.

While direct experimental data on the α-glucosidase inhibitory capacity of pure, isolated this compound is not available in the current body of research, its presence in plant extracts with proven activity is significant. For example, petroleum ether extracts from the leaves of Dypsis decaryi and Dypsis leptocheilos, which have been shown to contain this compound, were evaluated for their in-vitro antidiabetic activities. researchgate.net Similarly, extracts from Amaranthus spinosus have been noted for their anti-diabetic properties, with this compound listed among their chemical constituents. banglajol.infonih.gov

Table 1: Plant Extracts Containing this compound with Antidiabetic Activity

| Plant Species | Extract Type | Observed Bioactivity |

| Dypsis leptocheilos | Petroleum Ether Extract | In-vitro antidiabetic activity researchgate.net |

| Amaranthus spinosus | Root and Stem Extracts | Antihyperglycemic and antihyperlipidemic activities nih.gov |

Further investigation into the isolated compound is necessary to determine its specific IC50 value and to fully understand its mechanism of action as an antihyperglycemic agent.

Immunostimulant Effects

This compound is found in several plant extracts that exhibit immunomodulatory activities. These effects are broadly defined by the modulation of the body's innate and adaptive immune systems.

Detailed Research Findings

Immunostimulants work by enhancing the immune system's ability to respond to pathogens. Their mechanisms can include the activation of key immune cells such as macrophages and lymphocytes, and the regulation of signaling molecules like cytokines.

Extracts of plants containing this compound have been linked to such immunomodulatory functions. A study on a dichloromethane extract of Sedum dendroideum, which identified this compound as a component, demonstrated an immunomodulatory effect in a murine model. This effect was characterized by a decrease in the pro-inflammatory cytokines TNF-α and IL-1α, alongside the maintenance of the anti-inflammatory cytokine IL-10. mdpi.com This suggests a potential role for the extract's constituents in regulating the immune response.

Additionally, neem oil, which is known to contain this compound, has been reported to act as a non-specific immunostimulant. thieme-connect.comthieme-connect.com A volatile fraction of the oil was found to selectively activate cell-mediated immune mechanisms, which involved an increase in polymorphonuclear leukocytes and a decrease in lymphocytes. thieme-connect.com It is important to note that this activity is associated with a complex mixture of compounds within the oil, and the direct effect of this compound has not been isolated.

Table 2: Plant Extracts Containing this compound with Immunomodulatory Activity

| Plant Species | Extract Type | Observed Immunomodulatory Effect |

| Sedum dendroideum | Dichloromethane Extract | Decrease in TNF-α and IL-1α, maintenance of IL-10 mdpi.com |

| Azadirachta indica (Neem) | Oil Fraction | Activation of cell-mediated immune mechanisms thieme-connect.com |

| Amaranthus spinosus | Not specified | Reported immunomodulatory activity banglajol.info |

To ascertain the specific role and mechanisms of this compound as an immunostimulant, further studies on the purified compound are required.

Applications in Advanced Research and Development

Analytical Standards and Reference Materials

The high purity and well-defined chemical properties of methyl octacosanoate make it an excellent choice for use as an analytical standard and reference material. researchgate.net It plays a critical role in ensuring the accuracy and reliability of complex analytical measurements.

Chromatography and Mass Spectrometry Standardization

In the fields of chromatography and mass spectrometry, this compound is frequently employed as a standard for both qualitative and quantitative analyses. It is particularly important in the analysis of complex mixtures of fatty acid methyl esters (FAMEs).

High-purity this compound is commercially available as an analytical standard suitable for both gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov In practice, it is often included in comprehensive FAME standard mixtures used for metabolomic analysis. For instance, one commercially available standard mixture for high-throughput GC/MS metabolomic analysis contains this compound at a concentration of 400 µg/mL alongside other saturated and unsaturated FAMEs ranging from C8 to C30. Such mixtures serve as retention markers, allowing for the precise identification of various fatty acids in a sample based on their elution times.

A key application is its use as an internal standard. doi.org In this role, a known quantity of this compound is added to a sample before analysis. By comparing the detector response of the analytes to that of the known internal standard, researchers can accurately quantify the concentration of other FAMEs in the sample. This technique corrects for variations in sample preparation and instrument response. For example, the National Institute of Standards and Technology (NIST) has utilized this compound as part of an internal standard solution for the quantitative analysis of FAMEs in reference materials using gas chromatography with flame ionization detection (GC-FID). nist.govnist.gov Its long chain length and distinct retention time often place it in a region of the chromatogram with few interfering peaks, making it a reliable benchmark. nist.govnist.gov

Research on the identification of very long-chain polyunsaturated fatty acids (VLC-PUFAs) by GC coupled to quadrupole/time-of-flight mass spectrometry (GC-APCI-QTOF MS) also utilizes commercially acquired this compound standards for methodological development and validation. csic.es

Table 1: Example of a Fatty Acid Methyl Esters (FAMEs) Standard Mixture

| Compound | Concentration (µg/mL) |

|---|---|

| Methyl octanoate | 800 |

| Methyl nonanoate | 800 |

| Methyl decanoate | 800 |

| Methyl laurate | 800 |

| Methyl myristate | 800 |

| Methyl palmitate | 800 |

| Methyl stearate | 400 |

| Methyl arachidate | 400 |

| Methyl behenate | 400 |

| Methyl tetracosanoate | 400 |

| Methyl hexacosanoate | 400 |

| This compound | 400 |

| Methyl triacontanoate | 400 |

Data sourced from a commercially available standard mixture for GC/MS metabolomic analysis.

Bioactive Molecule Research

This compound is identified as a constituent in various natural extracts, prompting research into its potential biological activities. medchemexpress.com It is often found as part of a complex mixture of lipids and other phytochemicals.

GC-MS analysis of a hexane-soluble fraction from the methanolic stem extract of Chenopodium murale, a medicinal plant, identified this compound as a minor component, present at 0.55% of the total compounds. cabidigitallibrary.org This study noted that many of the identified compounds in the extract possessed antifungal and antibacterial properties, suggesting that the extract as a whole is a source of antimicrobial agents. cabidigitallibrary.org Similarly, research on Ethiopian propolis, a resinous mixture produced by honeybees, revealed the presence of this compound, among other esters, alkanes, and triterpenoids. nih.gov The chemical profile of propolis is known to be responsible for its therapeutic properties, and the identification of its components is a key step in understanding its pharmacological potential. nih.gov

In another study, a new triterpenoid bearing an octacosanoate moiety, taraxer-3β-yl octacosanoate, was isolated from Clerodendrum philippinum. researchgate.net While the activity of the specific ester was not detailed, other compounds isolated from the same plant extract showed inhibitory effects on nitric oxide production, indicating anti-inflammatory potential. researchgate.net The presence of this compound in extracts with demonstrated cytotoxic effects on human tumor cell lines, such as those from Mimosa caesalpiniifolia stem bark, further points to its relevance in the study of bioactive molecules, although its direct contribution to the observed activity requires further investigation. csic.es

Biotechnological Applications

The long carbon chain of this compound makes it a molecule of interest in biotechnology, particularly for the production of sustainable chemicals and materials.

Development of Bio-based Products